2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole hydrochloride
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Overview
Description
2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole hydrochloride is a boron-containing heterocyclic compound It is characterized by the presence of a dioxaborolane ring attached to an oxazole ring, with two methyl groups at the 2 and 4 positions of the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole hydrochloride typically involves the formation of the oxazole ring followed by the introduction of the dioxaborolane moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. Subsequently, the dioxaborolane group is introduced through a borylation reaction using reagents such as bis(pinacolato)diboron or pinacolborane in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives and boron-containing compounds, which can be further utilized in organic synthesis and materials science.
Scientific Research Applications
2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole hydrochloride has several scientific research applications:
Biology: The compound can be used in the development of boron-containing drugs and as a probe in biological studies.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole hydrochloride involves its ability to participate in various chemical reactions due to the presence of the reactive dioxaborolane group. This group can undergo borylation, oxidation, and substitution reactions, making the compound versatile in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Uniqueness
2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole hydrochloride is unique due to the presence of both an oxazole ring and a dioxaborolane group
Properties
Molecular Formula |
C11H19BClNO3 |
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Molecular Weight |
259.54 g/mol |
IUPAC Name |
2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole;hydrochloride |
InChI |
InChI=1S/C11H18BNO3.ClH/c1-7-9(14-8(2)13-7)12-15-10(3,4)11(5,6)16-12;/h1-6H3;1H |
InChI Key |
RNROZQIEJIYWLQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(O2)C)C.Cl |
Origin of Product |
United States |
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